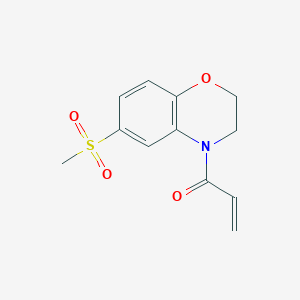![molecular formula C13H14ClNO2 B2380759 N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide CAS No. 2411299-03-9](/img/structure/B2380759.png)
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide, also known as CB-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CB-2 is a cannabinoid receptor agonist that selectively binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mécanisme D'action
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells, including B cells, T cells, and macrophages. Activation of the CB2 receptor by N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to modulate immune cell function, resulting in anti-inflammatory and immunomodulatory effects. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has analgesic effects, which are thought to be mediated through the activation of the CB2 receptor in peripheral nerve terminals.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has also been shown to have analgesic effects by reducing the release of substance P, a neuropeptide involved in pain transmission. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to modulate immune cell function, resulting in immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying the CB2 receptor and its physiological functions. However, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide also has some limitations for lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide. One potential application of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been shown to have anticancer effects, making it a promising candidate for cancer therapy. Future studies could focus on the development of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.
Méthodes De Synthèse
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenylcyclobutanone with epichlorohydrin, followed by reaction with ammonia to produce the oxirane-2-carboxamide moiety. The resulting compound can then be purified using chromatography techniques to obtain pure N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide.
Applications De Recherche Scientifique
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases, including arthritis, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)cyclobutyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-4-2-1-3-8(10)9-5-6-11(9)15-13(16)12-7-17-12/h1-4,9,11-12H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFMPDIJQHZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)
